molecular formula C7H17NO2 B1268047 1-Amino-3,3-diethoxypropane CAS No. 41365-75-7

1-Amino-3,3-diethoxypropane

Cat. No.: B1268047
CAS No.: 41365-75-7
M. Wt: 147.22 g/mol
InChI Key: PXXMSHBZYAOHBD-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

1-Amino-3,3-diethoxypropane plays a significant role in biochemical reactions, particularly as a modulator of alginate and chitosan-based hydrogels. It is effectively used for the delivery of bone marrow stromal cells for cartilage regeneration . The compound interacts with enzymes, proteins, and other biomolecules, including polyethylene glycol (PEG) and polyethylenimine (PEI), to form polyplexes for transfection studies in hepatocellular carcinoma cell cultures . These interactions are crucial for its application in hydrogel preparation and gene delivery systems.

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the behavior of bone marrow stromal cells, promoting their proliferation and differentiation . Additionally, the compound’s interaction with PEG and PEI derivatives enhances its ability to transfect cells, thereby affecting gene expression and cellular functions . These effects are vital for its use in regenerative medicine and gene therapy.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound acts as a modulator of hydrogels, interacting with alginate and chitosan to form stable structures for cell delivery . It also forms complexes with PEG and PEI, facilitating the transfection of hepatocellular carcinoma cells . These interactions are essential for its role in gene delivery and regenerative medicine.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time, influenced by its stability and degradation. The compound is stable at room temperature and miscible in water, making it suitable for long-term studies . Its effects on cellular function may vary over time, with potential degradation impacting its efficacy in hydrogel formation and cell delivery . Long-term studies are necessary to fully understand its temporal effects on cellular processes.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively promotes cartilage regeneration and cell proliferation . Higher doses may lead to toxic or adverse effects, including potential cytotoxicity and inflammation . It is crucial to determine the optimal dosage for therapeutic applications to minimize adverse effects while maximizing efficacy.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to influence metabolic flux and metabolite levels. The compound’s role as a modulator of hydrogels and its interactions with PEG and PEI derivatives suggest its involvement in complex metabolic processes

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound’s interaction with alginate and chitosan-based hydrogels facilitates its delivery to target cells . Additionally, its complex formation with PEG and PEI derivatives enhances its cellular uptake and distribution . Understanding these transport mechanisms is essential for optimizing its therapeutic potential.

Subcellular Localization

This compound exhibits specific subcellular localization, influenced by targeting signals and post-translational modifications. The compound’s interaction with hydrogels and its role in cell delivery suggest its localization within specific cellular compartments

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,3-diethoxypropane can be synthesized from 3,3-diethoxypropanoic acid ethyl ester. The ester is first converted to 3,3-diethoxypropionamide, which is then reduced using lithium aluminum hydride to yield this compound .

Industrial Production Methods: Industrial production methods for this compound typically involve similar synthetic routes but on a larger scale. The process includes careful control of reaction conditions such as temperature, pressure, and the use of catalysts to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,3-diethoxypropane undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • Aminoacetaldehyde dimethyl acetal
  • Aminoacetaldehyde diethyl acetal
  • 3-Aminopropionaldehyde diethylacetal

Comparison: 1-Amino-3,3-diethoxypropane is unique due to its specific structure, which allows it to effectively modulate hydrogels and facilitate the delivery of BMSCs. Compared to similar compounds, it offers better solubility in water and organic solvents, making it more versatile in various applications .

Properties

IUPAC Name

3,3-diethoxypropan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H17NO2/c1-3-9-7(5-6-8)10-4-2/h7H,3-6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXXMSHBZYAOHBD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(CCN)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60334535
Record name 1-Amino-3,3-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

147.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41365-75-7
Record name 1-Amino-3,3-diethoxypropane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60334535
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-Amino-3,3-diethoxypropane
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

To 924 mg (3 mmol) of 6-maleimidocaproic acid pentafluorophenyl ester 1 (see Example 11) dissolved in dry methylene chloride (30 ml) was added 10 g (1 mmol) of alpha-amino-omega-carboxy-PEG (2) (MW 10,000, n=226) and 4-dimethylpyridine (402 mg, 3 mmol) dissolved in 50 ml of dry methylene chloride. The reaction mixture was stirred at room temperature for 2 h and the product precipitated in ether (100 ml). After cooling to 4° C. the crude amide of formula 3 was collected by filtration and precipitated twice from methylene chloride by addition of ether to give 9 g of compound 3 as a white solid.
Quantity
924 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
4-dimethylpyridine
Quantity
402 mg
Type
reactant
Reaction Step Two
Quantity
50 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

To 981 mg (3 mmol) of pentafluorophenyl-6-maleimido-hexane-1-carboxylate (1) (Example 11) dissolved in dry methylene chloride (30 ml) was added 10 g (1 mmol) of •-amino-•-amino PEG (2) (MW 10,000, n=226) dissolved in 50 ml of dry methylene chloride. The reaction mixture was stirred at room temperature for 2 h and the product 3 obtained as a white powder by precipitation in ether (100 ml). The product was then dried under vacuum for 4 h.
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Name
pentafluorophenyl-6-maleimido-hexane-1-carboxylate
Quantity
981 mg
Type
reactant
Reaction Step Two
Quantity
30 mL
Type
solvent
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Synthesis routes and methods III

Procedure details

To 500 mL of dimethylformamide (DMF) containing Nan3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluted with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12 N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g 126 mmol, 63%): bp17 80°-81.5° C. (bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H-NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q. 2 H CH2). 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
solvent
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Five

Synthesis routes and methods IV

Procedure details

To 500 ml of dimethylformamide (DMF) containing NaN3 (26.0 g, 400 mmol) was added 3-chloropropionaldehyde diethyl acetal (33.3 g, 200 mmol). The solution was warmed to 60° C., and the reaction was monitored by GC (50° C., 1 min to 250° C. at 15° C./min, DB5-15 m). (Retention time (tR) of starting material 5.1 min, product 6.5 min). The reaction mixture was diluated with 1 L of ice water and extracted with ether (3×500 mL). The combined ether extracts were washed with water (2×500 mL) and then dried over MgSO4. Removal of solvent afforded a crude product, which was dissolved in 500 mL of ethanol containing Pd/C (10%, 2.03 g, 2 mmol). The suspension was degassed, saturated with H2, and stirred under an H2 balloon for four days at which time GC analysis of the product amine (tR 5.4 min) indicated a complete reaction. The solution was degassed and filtered through Celite 545, and the solvent was removed under reduced pressure. The residue was diluted with 25 mL of 12N KOH and extracted with ether (2×50 mL). The ether layer was filtered through glass wool/Na2CO3 and dried over Na2CO3. The solvent was removed under water aspirator vacuum, and the residue was distilled to yield 3-aminopropanal diethylacetal (18.6 g, 126 mmol, 63%): bp17 80°-81.5° C. bp20 68°-70° C. agreed with b.p. in Becke, F. German Patent 845,348, 1952, Chem. Abstr. 47 (1952) 542); 1H--NMR (200 MHz CDCl3) δ 1.21 (t, 6 H, CH3), 1.58 (s, 2 H, NH2), 1.78 (q, 2 H CH2), 2.81 (t, 2 H, NCH2), 3.53 and 3.66 (m, 4 H, OCH2), 4.62 (t, 1 H, CH). Anal. Calcd for C7H17NO2 : C, 57.1; H, 11.6. Found: C, 57.1; H, 11.5.
Quantity
500 mL
Type
reactant
Reaction Step One
Name
Quantity
26 g
Type
reactant
Reaction Step One
Quantity
33.3 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
1 L
Type
reactant
Reaction Step Three
Quantity
500 mL
Type
solvent
Reaction Step Four
Name
Quantity
2.03 g
Type
catalyst
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Amino-3,3-diethoxypropane
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Reactant of Route 6
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